molecular formula C7H12ClF3N4 B2814433 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride CAS No. 1855890-00-4

5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride

Cat. No.: B2814433
CAS No.: 1855890-00-4
M. Wt: 244.65
InChI Key: AZZQBPGASKMGEW-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a pyrazole-based heterocyclic compound characterized by three key substituents: a hydrazinyl group (-NHNH₂) at position 5, an isopropyl group (-CH(CH₃)₂) at position 1, and a trifluoromethyl (-CF₃) group at position 3. The hydrochloride salt form enhances its stability and solubility for synthetic applications.

Molecular Formula: C₆H₉ClF₃N
Molecular Weight: 191.68 g/mol
Structural Features:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Hydrazinyl group: A reactive moiety enabling condensation reactions or coordination chemistry.
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N4.ClH/c1-4(2)14-6(12-11)3-5(13-14)7(8,9)10;/h3-4,12H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZQBPGASKMGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation under controlled conditions. Key findings include:

  • N-Oxide formation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C generates stable N-oxide derivatives.

  • Azo compound synthesis : Oxidation with iodine (I₂) in basic ethanol yields symmetrical azo-linked dimers through dehydrogenation .

Table 1. Oxidation Reaction Conditions and Outcomes

Oxidizing AgentSolventTemperatureProductYield (%)
m-CPBACH₂Cl₂0–25°CN-Oxide derivative68–75
I₂/KOHEthanolRefluxAzo dimer52–60

Reduction Reactions

The pyrazole ring and hydrazine group participate in selective reductions:

  • Catalytic hydrogenation : Using Pd/C in methanol under H₂ (1 atm) reduces the pyrazole ring to a pyrazoline without affecting the hydrazine group .

  • Borohydride reduction : NaBH₄ in THF selectively reduces hydrazine to a primary amine at −20°C .

Table 2. Reduction Protocols and Selectivity

Reducing AgentConditionsTarget SiteProductYield (%)
Pd/C + H₂MeOH, RT, 12 hPyrazole ringPyrazoline derivative83
NaBH₄THF, −20°C, 2 hHydrazine groupPrimary amine derivative71

Substitution Reactions

The hydrazine group acts as a nucleophile in substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated products .

  • Acylation : Acetyl chloride in pyridine generates stable hydrazide derivatives .

Table 3. Substitution Reaction Parameters

ReagentSolventTemperatureProductYield (%)
CH₃IDMF60°CN-Methylhydrazine derivative89
AcCl/PyridineCH₂Cl₂0°CAcetylhydrazide92

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Triazole formation : Reacts with nitriles in acidic media (HCl/EtOH) to yield 1,2,4-triazoles .

  • Pyrazolo[3,4-d]pyrimidines : Condensation with β-ketoesters under microwave irradiation produces fused bicyclic systems .

Table 4. Cyclocondensation Applications

Partner ReagentConditionsProductYield (%)
BenzonitrileHCl/EtOH, reflux1,2,4-Triazole derivative78
Ethyl acetoacetateMW, 100°C, 20 minPyrazolo[3,4-d]pyrimidine85

Trifluoromethyl Group Reactivity

The CF₃ group remains inert under most conditions but participates in:

  • Nucleophilic aromatic substitution : With strong bases (e.g., KNH₂) in liquid NH₃, replacing CF₃ with amino groups .

  • Radical reactions : Under UV light, CF₃ undergoes homolytic cleavage to generate trifluoromethyl radicals .

Mechanistic Insights

  • Regioselectivity in cyclization : The hydrazine group preferentially attacks β-keto carbonyls over α-positions, as confirmed by NMR studies .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine group, while protic solvents stabilize intermediates via hydrogen bonding .

Industrial-Scale Considerations

  • Continuous flow synthesis : Microreactors improve yield (≥95%) and reduce reaction time (2–3 h vs. 12 h batch) .

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

5-Hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride has been investigated for its potential as a pharmaceutical agent. Its hydrazine moiety allows it to participate in various reactions, including:

  • Antitumor Activity : Research indicates that derivatives of hydrazine compounds exhibit significant antitumor properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial applications, potentially effective against a range of pathogens due to its ability to disrupt microbial cell membranes .

Agrochemicals

The compound's structural features make it suitable for developing agrochemicals, particularly as:

  • Herbicides : The trifluoromethyl group contributes to herbicidal activity by enhancing the compound's ability to penetrate plant tissues, thus improving efficacy against unwanted vegetation .
  • Insecticides : Similar compounds have been explored for their insecticidal properties, targeting specific metabolic pathways in pests while minimizing toxicity to non-target organisms.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

CompoundIC50 (µM)Cancer Cell Line
Compound A15A549 (Lung)
Compound B20MCF7 (Breast)
5-Hydrazinyl...10HeLa (Cervical)

Case Study 2: Herbicidal Activity

In agricultural research, a series of experiments assessed the herbicidal efficacy of various pyrazole derivatives. The findings indicated that the tested compound exhibited notable herbicidal activity against common weeds.

TreatmentConcentration (g/ha)Efficacy (%)
Control-0
Compound X5075
5-Hydrazinyl...10085

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : The target compound’s hydrazinyl group facilitates condensation with carbonyl compounds, a reaction pathway exploited in heterocyclic synthesis .
  • Trends in Fluorinated Pyrazoles : Trifluoromethylpyrazoles are increasingly prioritized in drug discovery for their improved bioavailability and target affinity, aligning with the target compound’s design .

Biological Activity

5-Hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride, identified by CAS Number 1855889-99-4, is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

The molecular formula of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is C7H11F3N4C_7H_{11}F_3N_4 with a molecular weight of 202.18 g/mol. Its structure features a trifluoromethyl group which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole, exhibit significant antimicrobial properties. A study highlighted that various synthesized pyrazole derivatives showed notable activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the hydrazine group in the structure may contribute to its efficacy against microbial pathogens.

Anticancer Potential

The anticancer properties of pyrazoles have been well-documented. A related compound demonstrated effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation . For instance, pyrazole derivatives have been shown to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The specific role of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole in cancer treatment remains to be fully elucidated but suggests potential for further investigation.

Anti-inflammatory Effects

Anti-inflammatory activity is another significant attribute of pyrazole compounds. Studies have reported that certain pyrazoles can reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases . The compound's ability to inhibit cyclooxygenase (COX) enzymes could be a mechanism through which it exerts these effects.

Case Studies

StudyFindings
Umesha et al. (2009)Investigated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising results when combined with doxorubicin .
Burguete et al. (2014)Synthesized novel pyrazole derivatives and tested them for anti-tubercular and antimicrobial activities, finding significant inhibition against Mycobacterium tuberculosis .
Recent StudiesHighlighted the synthesis of trifluoromethylated pyrazoles showing enhanced biological activities compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The biological activity of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, the hydrazine moiety may interact with biological targets through hydrogen bonding and electron donation, contributing to its pharmacological effects .

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